

physical and chemical properties of 6-Methoxy-2-(2-phenylethyl)chromone

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Compound of Interest

Compound Name: 6-Methoxy-2-(2-phenylethyl)chromone

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An In-depth Technical Guide on 6-Methoxy-2-(2-phenylethyl)chromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-(2-phenylethyl)chromone is a naturally occurring chromone derivative found in agarwood, the resinous heartwood of *Aquilaria* species.^[1] This class of compounds, known as 2-(2-phenylethyl)chromones (PECs), has garnered significant interest within the scientific community due to a range of promising biological activities. Preclinical studies have indicated that PECs, including the 6-methoxy derivative, possess anti-inflammatory, neuroprotective, and cytotoxic properties, highlighting their potential as lead compounds in drug discovery programs. This technical guide provides a comprehensive overview of the known physical and chemical properties of **6-Methoxy-2-(2-phenylethyl)chromone**, detailed experimental protocols for its synthesis and biological evaluation, and a review of its potential mechanisms of action.

Core Physical and Chemical Properties

Comprehensive experimental data for the physical properties of **6-Methoxy-2-(2-phenylethyl)chromone** are not extensively reported in the public domain. The following tables

summarize the available data for the target compound and closely related analogs to provide a comparative reference.

Table 1: General Properties of **6-Methoxy-2-(2-phenylethyl)chromone**

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₆ O ₃	[1]
Molecular Weight	280.32 g/mol	[1]
CAS Number	84294-89-3	[2]
Natural Source	Agarwood (Aquilaria malaccensis)	[1]

Table 2: Spectroscopic Data of **6-Methoxy-2-(2-phenylethyl)chromone** and Related Compounds

Note: The following data is representative of the 2-(2-phenylethyl)chromone scaffold and may vary slightly for the specific 6-methoxy derivative.

Spectroscopy	Characteristic Peaks	Reference Compound	Source
^1H NMR	δ 2.50-3.10 (m, 4H, -CH ₂ -CH ₂ -), δ 3.89 (s, 3H, -OCH ₃), δ 6.10 (s, 1H, H-3), δ 7.20-8.00 (m, aromatic protons), δ 8.10 (d, J=9.0 Hz, H-5)	2-(2-phenylethyl)chromone, 6-hydroxy-7-methoxy-2-(2-phenylethyl)chromone	[3]
^{13}C NMR	δ 32.1 (C-7'), δ 34.7 (C-8'), δ 55.4 (-OCH ₃), δ 108.6 (C-3), δ 115.8 (C-10), δ 126.2 (C-4'), δ 128.3 (C-3'/5'), δ 128.4 (C-2'/6'), δ 140.2 (C-1'), δ 151.0 (C-9), δ 167.2 (C-2), δ 176.0 (C-4)	6,7-dihydroxy-2-(2-phenylethyl)chromone	[3]
IR (KBr, cm ⁻¹)	~3434 (O-H stretch, if hydroxylated), ~1658 (α,β -unsaturated C=O stretch), ~1601, 1448 (aromatic C=C stretch)	6,7-dihydroxy-2-(2-phenylethyl)chromone, (5S, 6R, 7R, 8S, 7'R)-7'-hydroxyagarotetrol	[3][4]
Mass Spec. (ESI-MS)	m/z 281.0820 [M-H] ⁻ (for C ₁₇ H ₁₄ O ₄)	6,7-dihydroxy-2-(2-phenylethyl)chromone	[3]

Synthesis and Purification Protocols

General Synthesis of 2-(2-Phenylethyl)chromones

A common method for the synthesis of 2-(2-phenylethyl)chromones involves the selective reduction of the double bond of the corresponding 2-styrylchromone. This can be achieved through catalytic hydrogen transfer reaction.

Experimental Protocol:

- **Starting Material:** Synthesize the precursor, 2-styrylchromone, from 2-hydroxybenzoylcinnamoylmethane.
- **Reaction Setup:** In a round-bottom flask, dissolve the 2-styrylchromone (0.4 g) in dry methanol (20 mL).
- **Addition of Reagents:** Add ammonium formate (0.8 g) and activated Palladium on Carbon (Pd-C, 10%, 0.1 g) to the solution.
- **Reaction:** Reflux the mixture on a water bath for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, filter the reaction mixture to remove the Pd-C catalyst. Concentrate the filtrate under reduced pressure.
- **Extraction:** Add ice-cold water to the residue and extract with diethyl ether.
- **Purification:** Remove the ether and dry the residue under vacuum over phosphorous pentoxide. Crystallize the crude product from an ether-petroleum ether mixture to yield the 2-(2-phenylethyl)chromone as a colorless solid.

Purification

Purification of **6-Methoxy-2-(2-phenylethyl)chromone**, whether synthesized or isolated from natural sources, is typically achieved using chromatographic techniques.

Experimental Protocol:

- **Column Chromatography:** The crude product can be purified by column chromatography on silica gel.
- **Eluent System:** A gradient of chloroform and methanol (e.g., 100:1 to 500:1 v/v) can be used as the mobile phase.
- **Fraction Collection and Analysis:** Collect fractions and analyze them by TLC to identify those containing the pure compound.

- **Final Purification:** For higher purity, further purification can be performed using Sephadex LH-20 column chromatography with methanol as the eluent.

Biological Activities and Experimental Protocols

The 2-(2-phenylethyl)chromone scaffold is associated with significant anti-inflammatory and neuroprotective activities.

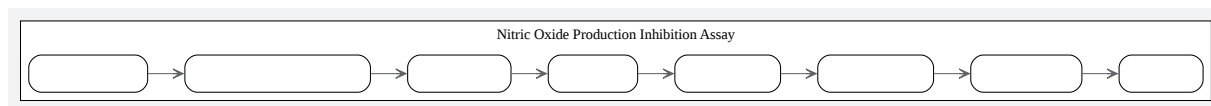
Anti-inflammatory Activity

The anti-inflammatory effects of this class of compounds are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the subsequent reduction in nitric oxide (NO) production.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Inhibition Assay

- **Cell Culture:** Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Pre-treat the cells with various concentrations of **6-Methoxy-2-(2-phenylethyl)chromone** for 1 hour.
- **LPS Stimulation:** Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
- **Nitrite Measurement (Griess Assay):**
 - Collect 50 µL of the cell culture supernatant.
 - Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
- **Data Analysis:** Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.^[5]

Experimental Workflow for NO Production Inhibition Assay

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Workflow for assessing the inhibition of nitric oxide production.

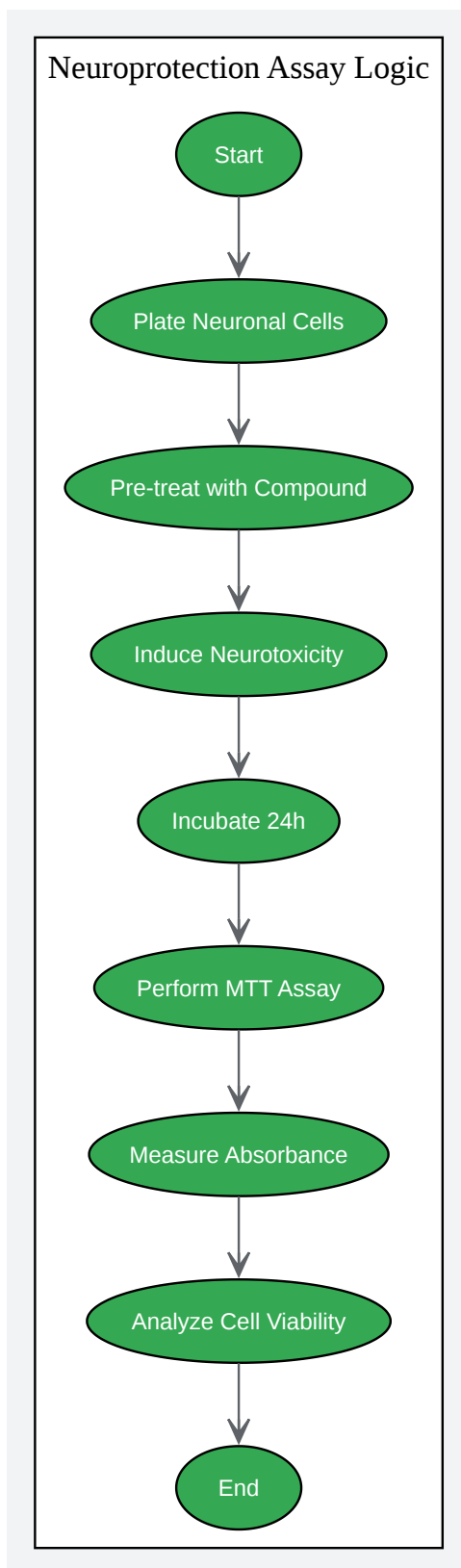
Neuroprotective Activity

Certain 2-(2-phenylethyl)chromones have demonstrated protective effects against neurotoxicity induced by agents such as glutamate and corticosterone.

Experimental Protocol: In Vitro Neuroprotection Assay

- Cell Culture: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate.
- Compound Pre-treatment: Pre-treat the cells with different concentrations of **6-Methoxy-2-(2-phenylethyl)chromone** for 1-2 hours.
- Induction of Neurotoxicity: Add a neurotoxic agent (e.g., 1 mM glutamate or 100 μ M corticosterone) to the wells and incubate for 24 hours.
- Cell Viability Assessment (MTT Assay):
 - Add MTT solution to each well and incubate for 4 hours.
 - Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the control group (treated with the neurotoxin alone).^[5]

Logical Flow of Neuroprotection Assay



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Logical steps in the in vitro neuroprotection assay.

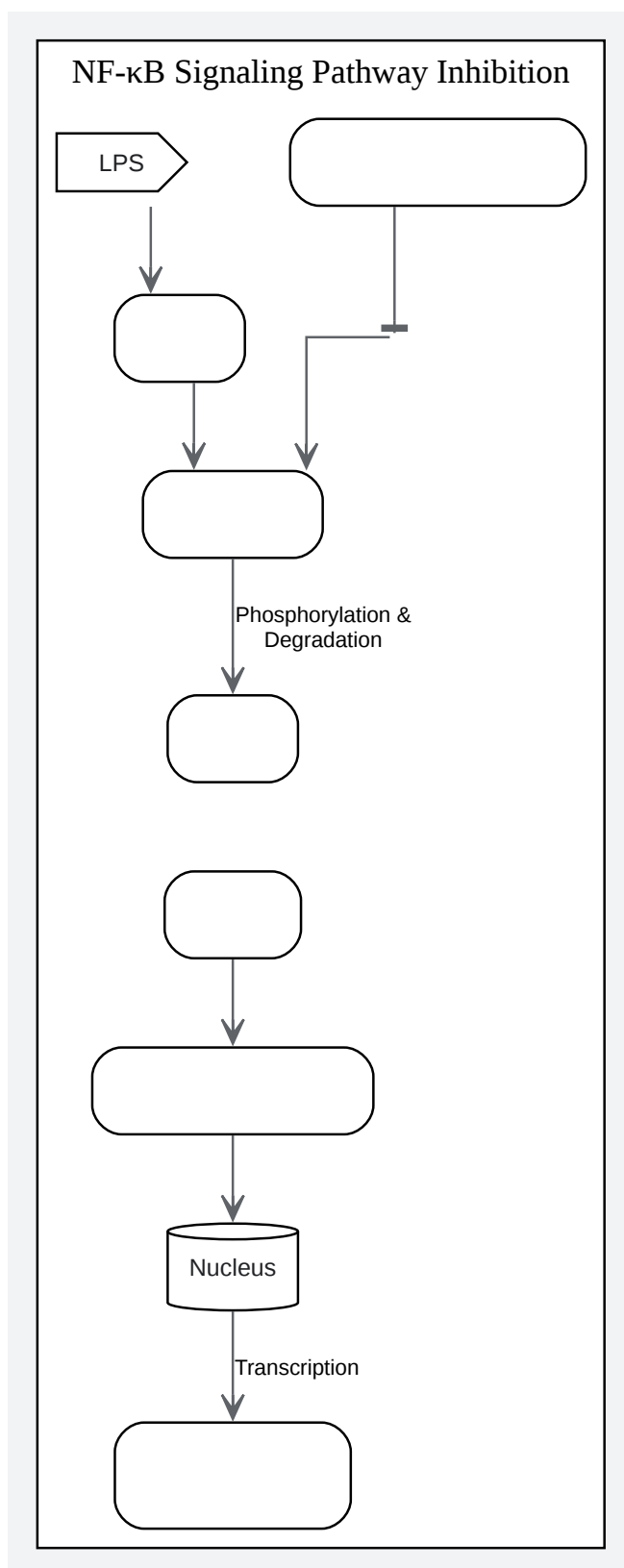
Signaling Pathways

The anti-inflammatory activity of 2-(2-phenylethyl)chromones is primarily mediated through the inhibition of the NF- κ B signaling pathway.

NF- κ B Signaling Pathway Inhibition

In response to pro-inflammatory stimuli like LPS, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κ B (I κ B). This allows the NF- κ B dimer (p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. 2-(2-Phenylethyl)chromones are thought to interfere with this cascade, potentially by inhibiting IKK activation or I κ B degradation, thereby preventing NF- κ B nuclear translocation and the subsequent inflammatory response.

Diagram of the Postulated NF- κ B Inhibition by **6-Methoxy-2-(2-phenylethyl)chromone**



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Postulated mechanism of NF- κ B inhibition.

Conclusion

6-Methoxy-2-(2-phenylethyl)chromone represents a promising natural product with significant potential for further investigation in the fields of inflammation and neurodegenerative diseases. This technical guide provides a foundational understanding of its chemical and physical properties, along with standardized protocols for its study. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action, which could pave the way for the development of novel therapeutic agents.

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